molecular formula C10H8N2O3S B15352902 5-Methyl-2-(4-nitro-phenyl)-thiazol-4-ol

5-Methyl-2-(4-nitro-phenyl)-thiazol-4-ol

Cat. No.: B15352902
M. Wt: 236.25 g/mol
InChI Key: ZRGGWSWZIIGAAU-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-nitrophenyl)-1,3-thiazol-4-ol is a heterocyclic aromatic organic compound containing a thiazole ring, a nitro group, and a methyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-amino-4-methylthiazole and 4-nitrobenzaldehyde.

  • Reaction Steps: The reaction involves the condensation of 2-amino-4-methylthiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

  • Conditions: The reaction is usually carried out in an acidic medium at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminothiazoles.

  • Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 5-position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Electrophilic substitution reactions are often carried out using strong acids like sulfuric acid.

Major Products Formed:

  • Nitroso Derivatives: Formed through the oxidation of the nitro group.

  • Aminothiazoles: Resulting from the reduction of the nitro group.

  • Substituted Thiazoles: Formed through electrophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and anti-inflammatory activities. Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-methyl-2-(4-nitrophenyl)-1,3-thiazol-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophilic sites on biological molecules, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

  • 2-Amino-4-methylthiazole: Similar structure but lacks the nitro group.

  • 4-Nitrobenzaldehyde: Similar nitro group but lacks the thiazole ring.

  • Thiazole derivatives: Various thiazole derivatives with different substituents.

Uniqueness: The presence of both the nitro group and the thiazole ring in 5-methyl-2-(4-nitrophenyl)-1,3-thiazol-4-ol gives it unique chemical and biological properties compared to its similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for the development of new drugs, materials, and chemical processes.

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

5-methyl-2-(4-nitrophenyl)-1,3-thiazol-4-ol

InChI

InChI=1S/C10H8N2O3S/c1-6-9(13)11-10(16-6)7-2-4-8(5-3-7)12(14)15/h2-5,13H,1H3

InChI Key

ZRGGWSWZIIGAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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